ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a cyano group at position 3, a phenoxypropanamido substituent at position 2, and an ethyl ester at position 6. This structural framework is associated with biological activity, particularly in anticancer research, due to its resemblance to microtubule-targeting agents . The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution steps, as seen in analogous pyridine derivatives .
Properties
IUPAC Name |
ethyl 3-cyano-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-26-20(25)23-10-8-15-16(12-21)19(28-17(15)13-23)22-18(24)9-11-27-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJBEUIQMSFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H21N3O3S
- Molecular Weight : 335.42 g/mol
- CAS Number : 864927-05-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and responding to stressors.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from key research studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 78.72 | Induction of apoptosis |
| Study B | PC-3 | 49.79 | Inhibition of cell proliferation |
| Study C | RKO | 60.70 | Cell cycle arrest at G1 phase |
These studies indicate that the compound exhibits potent cytotoxicity against human cancer cell lines, with varying degrees of effectiveness.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects in vitro. The compound was tested using lipopolysaccharide (LPS)-stimulated macrophages and showed a reduction in pro-inflammatory cytokine production.
Case Studies
-
Case Study on Cancer Cell Lines :
A comprehensive evaluation was conducted on the efficacy of this compound against five different human tumor cell lines (RKO, A-549, MCF-7, PC-3, HeLa). The study revealed that the compound significantly inhibited cell growth with IC50 values ranging from 49.79 µM to 78.72 µM across different lines. -
Anti-inflammatory Mechanism :
In a separate investigation focusing on its anti-inflammatory properties, the compound was found to inhibit the production of TNF-alpha and IL-6 in LPS-stimulated RAW264.7 macrophages. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Examples :
- tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Similarity: 0.71) .
- tert-Butyl 2-formyl analog (Similarity: 0.69) .
Key Differences : - Lack of cyano or phenoxypropanamido groups reduces structural complexity. Utility: Serve as intermediates in drug synthesis due to the Boc group’s stability .
Boc-Protected Amino Derivative
Structure: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (C₁₅H₂₂N₂O₄S) . Key Differences:
- Amino group at position 2 instead of phenoxypropanamido.
- Boc protection at position 6 modifies solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
